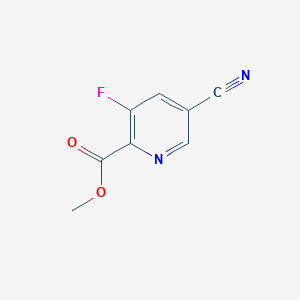

Methyl 5-cyano-3-fluoropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQNPOGKCZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Cyano 3 Fluoropicolinate

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of Methyl 5-cyano-3-fluoropicolinate identifies several key bond disconnections that form the basis of potential synthetic routes. The primary disconnections are:

C-O Bond (Ester): The most straightforward disconnection is the ester linkage, leading back to 5-cyano-3-fluoropicolinic acid and methanol (B129727). This is a common final step in many synthetic sequences.

C5-CN Bond (Cyanation): Disconnecting the cyano group suggests a late-stage functionalization of a 3-fluoro-picolinate precursor, possibly via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation of a C-H or C-Halogen bond.

C3-F Bond (Fluorination): The fluoro group can be disconnected to reveal a 3-unsubstituted or 3-amino pyridine (B92270) precursor. This suggests strategies like the Balz-Schiemann reaction from an amine or more modern electrophilic/nucleophilic fluorination techniques. acs.org

Pyridine Ring Construction: A more fundamental disconnection involves breaking the pyridine ring itself. This approach builds the highly substituted core from acyclic precursors using cycloaddition or condensation strategies, incorporating the desired substituents from the start. thieme-connect.combaranlab.org

These disconnections lead to either linear sequences, where substituents are added sequentially to a pre-formed pyridine ring, or convergent strategies, where the ring is formed with some or all substituents already in place.

Development and Optimization of Core Pyridine Ring Construction

The de novo synthesis of the pyridine ring is a powerful strategy for accessing complex derivatives. thieme-connect.com Classic methods and modern adaptations offer various pathways to construct the core structure.

Hantzsch Pyridine Synthesis: While traditionally used for dihydropyridines, modifications of the Hantzsch synthesis can yield fully aromatized pyridines. This involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, followed by an oxidation step. For the target molecule, specialized starting materials would be required to install the fluoro and cyano functionalities. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a poly-unsaturated carbonyl compound, which can provide direct access to substituted pyridines. The reaction's scope can be limited, but it avoids a separate oxidation step. whiterose.ac.uk

Cycloaddition Reactions: [4+2] Cycloaddition reactions are a key modern approach. whiterose.ac.uk Inverse-electron-demand Diels-Alder reactions using 1,2,4-triazines or other azadienes with an appropriate dienophile can construct the pyridine ring, often with subsequent extrusion of a small molecule like nitrogen gas. This allows for the assembly of highly substituted pyridines that are difficult to access through other means. baranlab.org

| Ring Construction Method | General Reactants | Key Features |

| Hantzsch Synthesis | β-dicarbonyl compound, aldehyde, ammonia | Forms a dihydropyridine (B1217469) intermediate requiring oxidation. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated carbonyl compound | Directly yields the aromatic pyridine ring. whiterose.ac.uk |

| [4+2] Cycloaddition | Azadiene (e.g., 1,2,4-triazine), alkyne/enamine | Versatile for constructing polysubstituted pyridines. whiterose.ac.uknih.gov |

Stereoselective Introduction of the Fluoro Substituent at Position 3

Introducing a fluorine atom at the C3 position of a pyridine ring is challenging due to the electronic nature of the heterocycle. Several methods have been developed to achieve this transformation with high regioselectivity.

From Amino Pyridines: The classic Balz-Schiemann reaction, involving diazotization of a 3-aminopyridine (B143674) with fluoroboric acid or its equivalents, followed by thermal decomposition, is a well-established method. acs.org

Nucleophilic Fluorination: The substitution of a leaving group (e.g., Cl, Br, NO₂) by a fluoride (B91410) source (e.g., KF, CsF) can be effective, particularly if the pyridine ring is activated by electron-withdrawing groups or through the formation of an N-oxide. nih.gov The use of pyridine N-oxides has been shown to facilitate fluorination at the meta position. nih.gov

Photoredox Catalysis: A modern approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine (B146971) ring system. acs.orgorganic-chemistry.org This method allows for the construction of diverse 3-fluoropyridines from simple ketone precursors. acs.org

Regioselective Functionalization at Position 5 with the Cyano Group

The introduction of a cyano group onto a pyridine ring can be accomplished through several methods, with regioselectivity being the primary challenge.

Cyanation of Pyridine N-Oxides (Reissert-Henze Reaction): A widely used method involves the activation of a pyridine N-oxide with an acylating agent (like dimethylcarbamoyl chloride) followed by treatment with a cyanide source (e.g., trimethylsilyl (B98337) cyanide or potassium cyanide). chem-soc.siacs.org This typically directs cyanation to the C2 or C6 positions, but substitution patterns on the ring can influence regioselectivity.

Substitution of a Halogen: The Rosenmund-von Braun reaction, using copper(I) cyanide to displace a halide (typically bromide or iodide) at the C5 position, is a reliable method, though it requires a pre-functionalized substrate and can involve harsh conditions.

Direct C-H Cyanation: Recent advances in transition-metal catalysis have enabled the direct C-H cyanation of N-heterocycles. nih.gov These methods offer an atom-economical route but require careful optimization to control regioselectivity. A one-pot protocol using triflic anhydride (B1165640) activation followed by nucleophilic attack of cyanide has proven effective for a range of heteroaromatics. nih.gov

| Cyanation Method | Substrate | Reagents | Typical Position |

| Reissert-Henze Reaction | Pyridine N-Oxide | Acylating agent, Cyanide source (KCN, TMSCN) chem-soc.si | C2/C6 |

| Rosenmund-von Braun | Halopyridine | CuCN | Position of Halogen |

| Direct C-H Cyanation | Pyridine | Triflic Anhydride, Cyanide source | Varies with substrate nih.gov |

Esterification Protocols for the Methyl Carboxylate Moiety at Position 2

The final step in many syntheses of this compound is the esterification of the corresponding picolinic acid. This is a standard organic transformation with several reliable protocols.

Acid-Catalyzed Esterification (Fischer Esterification): Treating the picolinic acid with a large excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid, HCl) at reflux can directly yield the methyl ester.

Via Acid Chloride: A more reactive approach involves converting the picolinic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride. nih.gov The resulting picolinoyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to afford the ester in high yield under mild conditions. nih.gov

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the picolinic acid with methanol, avoiding the need for harsh acidic conditions or the preparation of an acid chloride.

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly using transition metals, is integral to modern synthetic strategies for functionalized pyridines. nih.gov

Palladium and Copper Catalysis: These metals are extensively used in cross-coupling reactions to form C-C and C-CN bonds. For instance, a palladium-catalyzed cyanation of a 5-halopyridine derivative is a viable route to introduce the cyano group.

Rhodium Catalysis: Rhodium catalysts have been employed for C-H activation and functionalization of pyridines. acs.org A Rh(III)-catalyzed C-H functionalization could potentially be used to install either the fluoro or cyano group directly onto the pyridine backbone. researchgate.net

Photoredox Catalysis: As mentioned for fluorination, iridium- and ruthenium-based photoredox catalysts enable novel transformations under mild conditions, such as the construction of the 3-fluoropyridine ring from acyclic precursors. acs.orgorganic-chemistry.org

Multicomponent Reactions and Convergent Synthesis Strategies

To improve efficiency and reduce step counts, multicomponent reactions (MCRs) and convergent syntheses are highly attractive.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single operation to form a complex product. taylorfrancis.com A three-component reaction based on an aza-Wittig/Diels-Alder sequence has been developed for the synthesis of polysubstituted pyridines. whiterose.ac.uknih.gov Such a strategy could potentially assemble the core of this compound by carefully selecting the aldehyde, enamine, and α,β-unsaturated acid components. whiterose.ac.uk Nanoparticle catalysts, such as ZnO NPs, have also been shown to promote MCRs for pyridine synthesis efficiently. rsc.org

Chemical Reactivity and Mechanistic Studies of Methyl 5 Cyano 3 Fluoropicolinate

Reactivity Profiling of the Pyridine (B92270) Core

The pyridine ring in Methyl 5-cyano-3-fluoropicolinate is rendered electron-deficient by the cumulative electron-withdrawing effects of the cyano group, the methyl ester, and the nitrogen atom within the ring. This electronic characteristic is a key determinant of its reactivity profile, particularly in aromatic substitution reactions.

Electrophilic Aromatic Substitution Dynamics

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

The fluorine atom at the C3 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano and ester groups, along with the ring nitrogen, stabilizes the Meisenheimer intermediate formed during the nucleophilic attack, thereby facilitating the displacement of the fluoride (B91410) ion. acs.orgnih.gov

The rate of SNAr reactions on fluoro-substituted pyridines is often significantly faster than that of their chloro- or bromo-analogs due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. nih.gov Studies on related 2-fluoropyridines have shown that they undergo substitution with a variety of nucleophiles, including alcohols, phenols, amines, and thiols, under relatively mild conditions. acs.orgnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoropyridines

| Nucleophile | Product Type | Reference |

| Alcohols (ROH) | 3-Alkoxypicolinate | acs.orgnih.gov |

| Phenols (ArOH) | 3-Aryloxypicolinate | acs.orgnih.gov |

| Amines (RNH2) | 3-Aminopicolinate | acs.orgnih.gov |

| Thiols (RSH) | 3-Thiopicolinate | acs.orgnih.gov |

This table is illustrative and based on the reactivity of analogous fluoropyridines. Specific conditions for this compound may vary.

Mechanistically, the SNAr reaction proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex), which is resonance-stabilized. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored. Computational studies on perfluoropyridine have provided insights into the energetics of such substitution reactions. nih.gov

Transformations of the Cyano Functional Group

The cyano group in this compound is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, amines, and aldehydes.

Nitrile Hydrolysis Pathways to Carboxylic Acids and Amides

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds through the formation of an intermediate carboximidic acid or its conjugate acid/base.

Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis lead to the formation of a carboxylic acid and ammonium (B1175870) ion. The hydrolysis of esters under acidic conditions is a reversible process, and a large excess of water is typically used to drive the equilibrium towards the products. chemistrysteps.comcommonorganicchemistry.comwikipedia.orglibretexts.org

Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting imidate anion is then protonated by water. Further hydrolysis of the intermediate amide leads to a carboxylate salt and ammonia. This process, often referred to as saponification when referring to the ester group, is generally irreversible as the final carboxylate is deprotonated under the basic conditions. chemistrysteps.comcommonorganicchemistry.comwikipedia.orglibretexts.org Self-catalyzed hydrolysis has also been observed in nitrile-containing compounds with adjacent acidic groups. acs.org

Table 2: General Conditions for Nitrile Hydrolysis

| Conditions | Primary Product | Reference |

| Strong Acid (e.g., H2SO4, HCl) in H2O, heat | Carboxylic Acid | wikipedia.orglibretexts.org |

| Strong Base (e.g., NaOH, KOH) in H2O, heat | Carboxylate Salt | wikipedia.orglibretexts.org |

| Controlled conditions (e.g., H2O2, base) | Amide | bohrium.com |

This table provides general conditions; specific outcomes for this compound may require optimization.

Reduction Reactions to Amines and Aldehydes

The cyano group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation (e.g., using H2 with catalysts like Pd, Pt, or Ni) or reduction with metal hydrides such as lithium aluminum hydride (LiAlH4) can convert the nitrile to a primary amine (aminomethyl group). researchgate.net

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde. researchgate.net

Cycloaddition Chemistry Involving the Cyano Group

The cyano group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. semanticscholar.orgwikipedia.orgorganic-chemistry.org For instance, the reaction of a nitrile with an azide leads to the formation of a tetrazole, while reaction with a nitrile oxide can yield an oxadiazole. The reactivity of the cyano group in such cycloadditions is influenced by the electronic nature of the pyridine ring. The electron-withdrawing substituents on the pyridine ring of this compound are expected to enhance its reactivity as a dipolarophile. researchgate.net

Formal [2+2+2] cycloaddition strategies involving unactivated cyano groups have also been reported for the synthesis of pyridine derivatives, highlighting the versatility of the nitrile functionality in cycloaddition chemistry. nih.gov

Derivatization of the Methyl Ester Group

The methyl ester group at the 2-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as transesterification, amidation, reduction, and saponification followed by decarboxylation.

Transesterification and Amidation Reactions

The methyl ester of this compound can be converted to other esters or amides, which can significantly alter the compound's physical and biological properties.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. wikipedia.org In the case of this compound, transesterification with higher alcohols can be used to synthesize a range of alkyl picolinates. The reaction equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Table 1: Hypothetical Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Ethyl 5-cyano-3-fluoropicolinate |

| Propan-1-ol | NaOPr (catalytic) | Propyl 5-cyano-3-fluoropicolinate |

Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This reaction is often slower than transesterification and may require heating or the use of a catalyst. The direct amidation of esters with amines is a desirable approach for forming amide bonds. nih.gov Recent methods have shown that alkali metal amidoboranes can facilitate the rapid and chemoselective amidation of esters at room temperature without the need for a catalyst. nih.govresearchgate.net

Table 2: Hypothetical Amidation of this compound

| Reactant Amine | Conditions | Product |

|---|---|---|

| Ammonia | High Temperature/Pressure | 5-cyano-3-fluoropicolinamide |

| Diethylamine | NaNHBH₃, RT | N,N-diethyl-5-cyano-3-fluoropicolinamide |

Reduction to Primary Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (5-cyano-3-fluoropyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LAH). organic-chemistry.orgmasterorganicchemistry.combyjus.comwikipedia.orgadichemistry.com LAH is a potent reagent capable of reducing esters, carboxylic acids, and amides. wikipedia.org

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LAH attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating a methoxide group to form an aldehyde, which is subsequently reduced to the primary alcohol.

Sodium borohydride (NaBH₄) is a milder reducing agent that is generally selective for aldehydes and ketones and does not typically reduce esters under standard conditions. commonorganicchemistry.commasterorganicchemistry.comyoutube.com However, its reactivity can be enhanced by using it in combination with certain solvents or additives, allowing for the reduction of esters to alcohols. ias.ac.inrsc.org

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LAH) | Diethyl ether or THF | (5-cyano-3-fluoropyridin-2-yl)methanol |

Saponification and Decarboxylation Studies

Saponification , the hydrolysis of an ester under basic conditions, converts this compound into its corresponding carboxylate salt, sodium 5-cyano-3-fluoropicolinate. operachem.combyjus.comkiu.ac.ugwikipedia.org This reaction is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. kiu.ac.ugwikipedia.org Acidification of the resulting salt yields 5-cyano-3-fluoropicolinic acid.

Decarboxylation is the removal of a carboxyl group, which can occur upon heating of the picolinic acid derivative. The ease of decarboxylation of picolinic acids is a well-known phenomenon and is influenced by the substituents on the pyridine ring. wikipedia.orgresearchgate.netwikipedia.orgstackexchange.com The mechanism often involves the formation of a zwitterionic intermediate, which stabilizes the transition state. stackexchange.com For 5-cyano-3-fluoropicolinic acid, the electron-withdrawing nature of the cyano and fluoro groups is expected to influence the rate of decarboxylation.

Table 4: Saponification and Decarboxylation of this compound

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Saponification | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 5-cyano-3-fluoropicolinic acid |

Coordination Chemistry and Ligand Properties of this compound

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group (after saponification) in derivatives of this compound can act as coordination sites for metal ions, making these compounds effective ligands in coordination chemistry. scribd.com Picolinate-based ligands are known to form stable complexes with a variety of transition metals and lanthanides. uniovi.esnih.govsrce.hrresearchgate.netrsc.orgnih.govresearchgate.net

The presence of the electron-withdrawing cyano and fluoro groups on the pyridine ring is expected to decrease the basicity of the pyridine nitrogen, which would, in turn, affect the stability and electronic properties of the resulting metal complexes. The coordination can occur through the nitrogen atom alone or, more commonly, in a bidentate fashion involving the nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring.

The study of the coordination chemistry of this compound and its derivatives could lead to the development of new catalysts, luminescent materials, or compounds with interesting magnetic properties. nih.gov

Table 5: Potential Coordination Complexes with 5-cyano-3-fluoropicolinate (L)

| Metal Ion | Potential Complex Formula | Potential Geometry |

|---|---|---|

| Copper(II) | [Cu(L)₂(H₂O)₂] | Octahedral |

| Zinc(II) | [Zn(L)₂] | Tetrahedral |

Applications of Methyl 5 Cyano 3 Fluoropicolinate As a Precision Building Block in Chemical Synthesis

Computational Chemistry and Theoretical Investigations of Methyl 5 Cyano 3 Fluoropicolinate

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 5-cyano-3-fluoropicolinate, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to model its electronic landscape. These calculations reveal the distribution of electron density, which is heavily influenced by the electronegative fluorine atom and the electron-withdrawing cyano and methyl ester groups.

The pyridine (B92270) ring, being electron-deficient, is further modulated by these substituents. The fluorine atom at the 3-position and the cyano group at the 5-position significantly lower the energy of the molecular orbitals. This has a profound effect on the molecule's reactivity and intermolecular interactions. The charge distribution can be quantified through population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses would likely show a significant partial positive charge on the carbon atoms attached to the fluorine and cyano groups, as well as the carbonyl carbon of the ester. Conversely, the nitrogen atom of the pyridine ring, the fluorine atom, and the oxygen atoms of the ester would exhibit partial negative charges, making them potential sites for electrophilic attack.

A key aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO would likely be distributed over the electron-withdrawing cyano group and the carbonyl of the ester. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative data based on typical DFT calculations for similar aromatic compounds)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule. |

Density Functional Theory (DFT) Studies on Conformational Preferences

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the ester group to the pyridine ring allows for different conformations. Density Functional Theory (DFT) is a particularly well-suited method for studying these conformational preferences due to its balance of accuracy and computational cost. rsc.org

By performing a potential energy surface (PES) scan, where the dihedral angle of the ester group relative to the pyridine ring is systematically varied, the most stable conformations can be identified. For methyl picolinates, two primary planar conformations are typically considered: one where the carbonyl group is syn to the ring nitrogen and one where it is anti. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and electronic effects, such as dipole-dipole interactions and hyperconjugation. The presence of the fluorine atom adjacent to the ester group would introduce significant steric and electronic perturbations, likely favoring the conformation that minimizes electrostatic repulsion.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or functionalization of this compound, transition state calculations can elucidate the reaction pathways and determine the activation energies. For instance, in the synthesis of related picolinates, computational studies can model the step-by-step process of esterification or nucleophilic aromatic substitution, identifying the key intermediates and transition states. nih.gov

By locating the transition state structure and calculating its energy, the activation barrier for a given reaction step can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. For example, in a nucleophilic aromatic substitution reaction to introduce the cyano or fluoro group, DFT calculations could predict whether the reaction proceeds via a Meisenheimer complex and which position on the pyridine ring is most susceptible to attack.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netfhsu.edu

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These can be compared to experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes, such as the characteristic stretches of the C≡N, C=O, and C-F bonds.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts, when correlated with experimental NMR data, provide a powerful tool for structural elucidation. Computational studies on fluorinated pharmaceuticals have demonstrated high accuracy in predicting ¹⁹F NMR shifts. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. fhsu.edu

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analog (Illustrative data to show the correlation between calculated and experimental values)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| C≡N Stretch (IR) | 2235 cm⁻¹ | 2230 cm⁻¹ |

| C=O Stretch (IR) | 1730 cm⁻¹ | 1725 cm⁻¹ |

| ¹⁹F Chemical Shift (NMR) | -115 ppm | -118 ppm |

| λmax (UV-Vis) | 275 nm | 278 nm |

Molecular Docking and Ligand-Receptor Interaction Modeling (focused on its use as a scaffold)

The structural motifs present in this compound—a substituted pyridine ring—are common in many biologically active compounds. This makes it an interesting scaffold for the design of new therapeutic agents. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target receptor. nih.gov

In the context of using this compound as a scaffold, molecular docking studies could be employed to virtually screen its derivatives against a panel of protein targets. These studies can provide insights into the key interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking, that contribute to the binding affinity. The cyano group can act as a hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding. The fluorine atom can form non-covalent interactions that can enhance binding affinity and modulate the physicochemical properties of the molecule.

By systematically modifying the scaffold and evaluating the docking scores and binding poses of the resulting virtual library of compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity. This structure-based drug design approach can significantly accelerate the discovery of new drug candidates.

Advanced Analytical Methodologies for Comprehensive Characterization of Methyl 5 Cyano 3 Fluoropicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 5-cyano-3-fluoropicolinate, ¹H and ¹³C NMR spectroscopy would be employed to confirm the presence and connectivity of the different functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the ester group and the aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative, influenced by the positions of the fluorine, cyano, and methyl ester substituents. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon. The fluorine atom would also induce specific couplings in both ¹H and ¹³C NMR spectra, further aiding in the structural assignment. Analysis of these spectra, including techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure. scispace.comresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.9 | s | - | -OCH₃ |

| ¹H | ~8.0-8.5 | m | - | Pyridine ring protons |

| ¹³C | ~53 | q | - | -OCH₃ |

| ¹³C | ~115 | s | - | -C≡N |

| ¹³C | ~120-160 | m | - | Pyridine ring carbons |

| ¹³C | ~165 | s | - | C=O |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to accurately determine its molecular weight, which is calculated to be 180.14 g/mol . nih.gov

Electron ionization (EI) or electrospray ionization (ESI) sources can be used to generate the molecular ion. The resulting mass spectrum would show a prominent molecular ion peak at m/z corresponding to the exact mass of the compound (180.03350557 Da). nih.gov The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For this specific molecule, fragmentation might also involve the loss of the cyano group (-CN) or rearrangements involving the pyridine ring. nih.gov Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 180 | [M]⁺ |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 154 | [M - CN]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the range of 2240-2220 cm⁻¹ due to the C≡N stretching vibration of the cyano group. researchgate.net The C=O stretching vibration of the ester group would appear as a strong band around 1720-1740 cm⁻¹. The C-F bond would show a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would also be observable. nist.gov Raman spectroscopy would complement this data, often providing stronger signals for non-polar bonds like the C≡N group. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240-2220 | Strong |

| C=O (Ester) | 1740-1720 | Strong |

| C-O (Ester) | 1300-1000 | Strong |

| C-F | 1400-1000 | Strong |

| Aromatic C=C/C=N | 1600-1450 | Medium-Weak |

| Aromatic C-H | 3100-3000 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. tanta.edu.eg The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. tanta.edu.eg

This compound contains a substituted pyridine ring, which is an aromatic system and therefore a chromophore. The presence of the cyano and methyl ester groups, which are conjugated with the ring, will influence the electronic transitions. The expected transitions are π → π* and potentially n → π* transitions. youtube.comlibretexts.org The π → π* transitions, arising from the conjugated π-system of the pyridine ring, are typically of high intensity. libretexts.org The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity. youtube.com The λ_max values obtained from the UV-Vis spectrum can be used to confirm the presence of the conjugated aromatic system. libretexts.org

Table 4: Expected UV-Vis Absorption for this compound

| Transition | Expected λ_max (nm) |

| π → π | ~200-280 |

| n → π | >280 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method can unambiguously determine the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure.

The analysis would reveal the planarity of the pyridine ring and the orientation of the substituents. researchgate.net It would also provide information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. mdpi.com This detailed structural information is invaluable for understanding the physical properties of the compound in the solid state.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods. jmchemsci.comflorajournal.com

HPLC is a versatile technique that can be used to separate a wide range of compounds. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. semanticscholar.orgjmchemsci.com This technique is suitable for volatile and thermally stable compounds. florajournal.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. GC-MS is particularly useful for identifying and quantifying volatile impurities.

Future Perspectives and Emerging Research Avenues for Methyl 5 Cyano 3 Fluoropicolinate

Integration into Automated Synthesis Platforms and Flow Chemistry

The precise structural attributes of Methyl 5-cyano-3-fluoropicolinate make it an ideal candidate for integration into modern automated synthesis and flow chemistry platforms. These technologies offer significant advantages in terms of reproducibility, scalability, and the rapid generation of compound libraries. synplechem.com

Automated synthesis platforms, which utilize robotic systems for conducting chemical reactions, could employ this compound as a key building block. The compound's stability and defined reactive sites would allow for its systematic modification through pre-programmed reaction sequences, accelerating the discovery of new derivatives with desired properties.

Flow chemistry, where reactions are performed in continuous-flow reactors, presents another exciting frontier. researchgate.net The synthesis of related heterocyclic compounds, such as pyridines and their derivatives, has been successfully adapted to flow processes, often leading to improved yields and safety profiles. researchgate.netacs.org For this compound, flow chemistry could enable more efficient and controlled production, as well as facilitate multi-step syntheses by linking different reactor modules. acs.org The development of an autonomous self-optimizing flow system for the synthesis of pyridine-oxazoline (PyOX) ligands highlights the potential for creating sophisticated, on-demand synthetic routes for complex pyridine (B92270) derivatives. rsc.org

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The pyridine ring and its substituents in this compound offer multiple sites for novel catalytic transformations. The presence of both C-H and C-F bonds invites exploration into selective activation methodologies.

Recent advancements in transition metal catalysis have shown promise for the functionalization of fluoropyridines. acs.orgnih.gov Research indicates that in metal-fluoroaryl bonds, ortho-fluorine substituents can influence regioselectivity and make C-H activation more favorable. acs.orgnih.gov This suggests that the fluorine atom in this compound could direct catalytic C-H activation at specific positions on the pyridine ring, enabling the introduction of new functional groups. The main mechanisms of transition metal-catalyzed C-H bond cleavage, including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation, could all be investigated. youtube.com

Furthermore, the cyano group can undergo a variety of catalytic transformations. For instance, the hydration of cyanopyridines to their corresponding amides has been achieved using various catalysts, which could be a potential route to modify the cyano moiety of the title compound. researchgate.netgoogle.com Decyanative arylation via radical coupling is another emerging area that could be applied to introduce aryl groups at the 5-position. researchgate.net

Design and Synthesis of Complex Molecular Architectures Featuring the this compound Moiety

As a functionalized heterocyclic building block, this compound holds significant potential for the construction of complex molecular architectures. Its distinct reactive handles—the ester, cyano, and fluoro groups—allow for sequential and orthogonal chemical modifications.

The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for late-stage functionalization of complex molecules. acs.orgnih.gov The high reactivity of fluoropyridines in SNAr reactions could allow for the introduction of a wide array of nucleophiles under mild conditions. acs.orgnih.gov This would enable the incorporation of the picolinate (B1231196) scaffold into larger, more intricate structures, including those of pharmaceutical interest.

The cyano group can serve as a linchpin for building complexity. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings. The synthesis of novel pyridine-carboxylates as inhibitors of human enzymes demonstrates the utility of such building blocks in medicinal chemistry. nih.gov The tricyanobutadiene motif, which can be derived from cyano-substituted pyridines, has also been explored for the synthesis of novel compounds with interesting photophysical properties. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Routes

Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the broader "green chemistry" initiative in the chemical industry. rsc.orgresearchgate.netresearchgate.net

This could involve the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the design of one-pot or tandem reactions that reduce the number of synthetic steps and minimize waste generation. The use of biocatalysis, for example, employing enzymes for specific transformations, is another promising avenue that could offer high selectivity under mild reaction conditions. researchgate.net The development of cost-effective and eco-friendly processes for related compounds, such as intermediates for pregabalin, underscores the importance of this research direction. google.com

Investigation of this compound as a Precursor for Advanced Materials and Sensors

The unique electronic properties imparted by the fluorine and cyano substituents make this compound an attractive precursor for the development of advanced materials and sensors.

Fluorinated heterocyclic compounds are known to have applications in materials science, including in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). acs.org The incorporation of the this compound moiety into polymer backbones or as a side-chain functionality could lead to materials with tailored thermal, electronic, and optical properties.

In the realm of sensor technology, the pyridine nitrogen and the cyano group can act as coordination sites for metal ions. rsc.org This suggests that derivatives of this compound could be designed as fluorescent or colorimetric sensors for the detection of specific analytes. Fluorescently labeled heterocyclic compounds have broad applications in bioanalytical chemistry, including in vivo imaging and diagnostics. mdpi.comnih.gov The combination of a fluorophore with the picolinate structure could lead to highly sensitive and selective chemosensors.

Q & A

Q. What computational tools are optimal for modeling the interaction of this compound with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.